molecular formula C9H11F2NO B1525108 1-Amino-2-(2,4-difluorophenyl)propan-2-ol CAS No. 1306830-94-3

1-Amino-2-(2,4-difluorophenyl)propan-2-ol

Cat. No.: B1525108
CAS No.: 1306830-94-3
M. Wt: 187.19 g/mol
InChI Key: HKPYTXVVEVMTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-(2,4-difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-amino-2-(2,4-difluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-9(13,5-12)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPYTXVVEVMTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-2-(2,4-difluorophenyl)propan-2-ol is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This compound is structurally related to triazole derivatives, which are known for their antifungal properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and relevant case studies.

The biological activity of 1-Amino-2-(2,4-difluorophenyl)propan-2-ol primarily involves its interaction with cytochrome P450 enzymes. The triazole moiety in its structure allows it to bind to heme iron in these enzymes, potentially inhibiting their activity. This inhibition can disrupt the metabolic pathways of various pathogens, making it a candidate for therapeutic applications against fungal infections and possibly other diseases .

Antifungal Efficacy

1-Amino-2-(2,4-difluorophenyl)propan-2-ol has shown promising antifungal activity in various studies. In vitro tests have demonstrated that certain derivatives exhibit significantly lower Minimum Inhibitory Concentration (MIC) values compared to established antifungal agents like fluconazole and amphotericin B. For instance:

Compound Target Pathogen MIC (µg/mL) Comparison
1-Amino-2-(2,4-difluorophenyl)propan-2-olCandida albicans0.00015More active than fluconazole
1-Amino-2-(2,4-difluorophenyl)propan-2-olCryptococcus neoformans0.00038Significantly better than amphotericin B

These results indicate that this compound may offer a more effective treatment option for resistant fungal strains .

Case Studies

  • In Vivo Studies : In murine models infected with Candida albicans, administration of 1-Amino-2-(2,4-difluorophenyl)propan-2-ol at doses of 50 mg/kg resulted in a notable increase in survival rates compared to control groups receiving standard treatments .
  • Cytotoxicity Assessments : Toxicity studies conducted on human cell lines (e.g., Hep3B and A431) revealed that certain derivatives of this compound exhibited low cytotoxicity at therapeutic concentrations, further supporting their potential as safe antifungal agents .

Research Findings

Recent research highlights the structural modifications of triazole derivatives leading to enhanced biological activity. The incorporation of the difluorophenyl group has been shown to improve selectivity and potency against specific fungal strains:

  • Enhanced Activity : Compounds with a difluoro substitution demonstrated improved antifungal effects against azole-resistant strains of C. albicans, with MIC values ranging from 8 to 64 µg/mL .
  • Selectivity Index (SI) : The selectivity index for some modified compounds reached values as high as 3807.7 against Trypanosoma cruzi, indicating a favorable therapeutic window .

Scientific Research Applications

Antifungal Activity

One of the most notable applications of 1-amino-2-(2,4-difluorophenyl)propan-2-ol is its role in the synthesis of fluconazole and related antifungal agents. Fluconazole itself is a derivative that has been extensively studied for its efficacy against fungal infections.

Key Findings:

  • Efficacy Against Fungal Strains : Studies have demonstrated that fluconazole exhibits significant activity against Candida albicans, with new analogs showing improved potency against resistant strains .
  • In Vivo Studies : In animal models, certain derivatives have shown enhanced survival rates when tested against fungal infections compared to traditional antifungals like ketoconazole .

Research Study Overview

A series of studies have evaluated the biological activity of 1-amino-2-(2,4-difluorophenyl)propan-2-ol derivatives:

  • Synthesis and Evaluation : A study synthesized various analogs and assessed their antifungal properties. Some compounds showed minimum inhibitory concentrations (MIC) significantly lower than fluconazole .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles were evaluated for several derivatives, indicating favorable pharmacokinetic properties that support their potential as therapeutic agents .

Potential for Future Research

The unique structural characteristics of 1-amino-2-(2,4-difluorophenyl)propan-2-ol position it as a promising scaffold for further medicinal chemistry development. Future research may focus on:

  • Expanding Antifungal Spectrum : Investigating additional antifungal activities against a broader range of pathogens.
  • Novel Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
  • Mechanistic Studies : Understanding the pharmacodynamics and pharmacokinetics in greater detail to optimize therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.